molecular formula C9H13N B6268568 2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile CAS No. 64118-09-8

2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile

Cat. No.: B6268568
CAS No.: 64118-09-8
M. Wt: 135.2
InChI Key:
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Description

2-{Bicyclo[221]heptan-2-yl}acetonitrile is an organic compound characterized by a bicyclic structure This compound is notable for its rigid bicyclo[221]heptane framework, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with acetonitrile. One common method is the alkylation of bicyclo[2.2.1]heptane with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}acetonitrile is largely dependent on its functional groups. The nitrile group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The bicyclic structure provides rigidity, which can influence the compound’s interaction with molecular targets, such as enzymes or receptors, in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-{Bicyclo[2.2.1]heptan-2-yl}acetamide
  • Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate
  • 2-Chloro-N-(4-phenylbutan-2-yl)acetamide

Uniqueness

2-{Bicyclo[2.2.1]heptan-2-yl}acetonitrile is unique due to its combination of a rigid bicyclic structure and a reactive nitrile group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs, which may have different functional groups or structural variations.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c10-4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBGLYZJWBLKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949865
Record name (Bicyclo[2.2.1]heptan-2-yl)acetonitrilato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27108-25-4
Record name NSC92769
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Bicyclo[2.2.1]heptan-2-yl)acetonitrilato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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